N-ethyl-2-(phenylamino)benzamide
Overview
Description
N-ethyl-2-(phenylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenylamino group attached to the benzamide core.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .
Mode of Action
This inhibition could prevent the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
Given its potential role as a cox inhibitor , it can be inferred that it may affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators.
Pharmacokinetics
The compound is described as a powder , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further pharmacokinetic studies.
Result of Action
Based on its potential role as a cox inhibitor , it can be inferred that it may reduce inflammation at the molecular and cellular levels by decreasing the production of inflammatory mediators.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-anilino-N-ethylbenzamide. For instance, the compound is generally stable under regular use conditions . It should be stored away from oxidizing agents or strong acids to avoid hazardous reactions . Additionally, good ventilation conditions are recommended when handling this compound, and personal protective equipment such as gloves, glasses, and protective clothing should be used .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 164.20
Cellular Effects
Related compounds have shown effects on cellular processes . For instance, some anilino compounds have been found to inhibit tubulin polymerization, which can affect cell division
Molecular Mechanism
Related compounds have been found to interact with biomolecules and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(phenylamino)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported to be an efficient and green method for the preparation of benzamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar condensation methods. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product. The use of recoverable catalysts and eco-friendly processes is often preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(phenylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-2-(phenylamino)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of materials with specific optoelectronic properties.
Comparison with Similar Compounds
N-ethyl-2-(phenylamino)benzamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar structures but include a benzo[d]thiazole ring, which can enhance their biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives have additional morpholino groups, which can further modify their chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-anilino-N-ethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-16-15(18)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,17H,2H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLOYZNOUCFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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